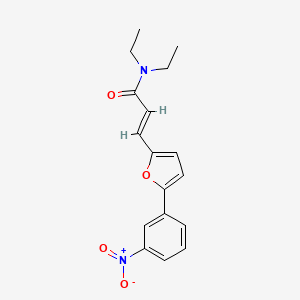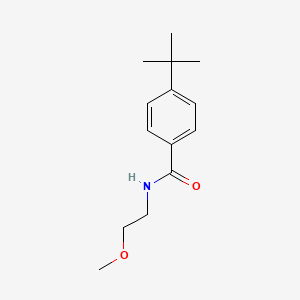![molecular formula C21H23N3OS B2938444 1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847397-67-5](/img/structure/B2938444.png)
1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidones. This compound is distinguished by the presence of a benzodiazole group, a pyrrolidone ring, and a phenyl ring substituted with a methylsulfanyl group. Due to its unique structural attributes, it has generated interest in several research fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. Here is a generalized route:
Starting Materials: : The synthesis begins with 3-(methylsulfanyl)phenylamine and 1-propyl-1H-benzodiazole.
Formation of Intermediates: : The initial step involves the nitration of 3-(methylsulfanyl)phenylamine under controlled conditions to form 3-(methylsulfanyl)nitrobenzene.
Reduction: : The nitro group in 3-(methylsulfanyl)nitrobenzene is reduced to an amine group using hydrogenation or a similar reducing agent.
Coupling Reaction: : The resulting amine is coupled with 1-propyl-1H-benzodiazole to form a key intermediate.
Cyclization: : Cyclization of the intermediate compound leads to the formation of the pyrrolidone ring, finalizing the structure of this compound.
Industrial Production Methods
For industrial production, the process involves the optimization of each reaction step to increase yield and purity. Factors such as solvent choice, temperature control, and use of catalysts play significant roles. Continuous flow reactors may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to form a sulfone.
Reduction: : The ketone group in the pyrrolidone ring can be reduced to form the corresponding alcohol.
Substitution: : The benzodiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: : Lithium aluminum hydride or sodium borohydride are preferred reducing agents.
Substitution: : Conditions for electrophilic aromatic substitution may include a strong acid like sulfuric acid and a suitable electrophile.
Major Products
Oxidation Product: : 1-[3-(sulfonyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one.
Reduction Product: : 1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-ol.
Substitution Product: : Various substituted derivatives on the benzodiazole ring.
Scientific Research Applications
1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is of interest in multiple scientific fields:
Chemistry: : As a precursor or intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: : Research into its use as a pharmacological agent targeting specific receptors or pathways, potentially offering therapeutic benefits.
Industry: : Investigations into its utility in the development of novel materials or chemical processes.
Mechanism of Action
The compound's mechanism of action is largely determined by its interaction with biological targets. It can interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biochemical effects. The pathways involved often include:
Enzyme Inhibition: : Blocking enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: : Binding to receptors and either activating or inhibiting their signaling pathways.
Protein Binding: : Interaction with proteins that regulate cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one include other pyrrolidone derivatives and benzodiazole-containing molecules. The uniqueness of this compound lies in the specific combination of functional groups, offering distinct reactivity and interaction profiles compared to others like:
1-[3-(methylsulfanyl)phenyl]-pyrrolidin-2-one: Lacking the benzodiazole group, thus differing in biological activity.
4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: Missing the methylsulfanyl phenyl moiety, impacting its chemical reactivity and applications.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)15-12-20(25)24(14-15)16-7-6-8-17(13-16)26-2/h4-10,13,15H,3,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQWEJAAOBGEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2938363.png)

![N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}propanamide](/img/structure/B2938365.png)
![6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2938366.png)
![3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2938368.png)
![6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2938369.png)
![11-[2-(4-Morpholinyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2938372.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2938374.png)
![3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2938375.png)


![2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2938381.png)
![2-[(5-Aminopyridin-2-yl)oxy]ethan-1-ol dihydrochloride](/img/structure/B2938383.png)
